2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

Tubulin polymerization Anticancer Indole-oxadiazole hybrids

This specific C2-linked indole-oxadiazole hybrid (CAS 95446-30-3) with 5-ethyl substitution delivers proven tubulin polymerization inhibition and Bcl-2 selectivity over regioisomers. Procure with confidence – its 95% purity and consistent availability minimize batch variability in anticancer research and chemical probe synthesis. Ideal for lead optimization with drug-like cLogP.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 95446-30-3
Cat. No. B1384466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole
CAS95446-30-3
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C12H11N3O/c1-2-11-14-15-12(16-11)10-7-8-5-3-4-6-9(8)13-10/h3-7,13H,2H2,1H3
InChIKeySQIKEZYXONLFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS 95446-30-3): Procurement & Structural Identity


2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS 95446-30-3) is a heterocyclic compound that incorporates an indole core directly linked to a 1,3,4-oxadiazole ring bearing an ethyl substituent at the 5-position . Its molecular formula is C12H11N3O with a molecular weight of 213.24 g/mol . The compound is commercially available as a research chemical with typical purity specifications of 95.0% . This specific substitution pattern yields a molecule that serves as both a pharmacophoric building block and a reference standard within the broader class of indole-oxadiazole hybrids, which have been extensively explored for anticancer, anti-diabetic, and antimicrobial applications [1].

Why 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole Cannot Be Replaced by Unqualified Analogs


Direct substitution of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole with structurally similar indole-oxadiazole compounds is not scientifically defensible. The specific C2-linkage between the indole and oxadiazole rings, combined with the 5-ethyl substitution on the oxadiazole moiety, dictates the molecule's unique electronic distribution, conformational flexibility, and resulting interaction profile with biological targets [1]. While numerous indole-oxadiazole hybrids exist, the 2-(1H-indol-2-yl)-1,3,4-oxadiazole core itself is a critical pharmacophore; alterations to the substitution pattern—such as moving the oxadiazole attachment point or varying the alkyl chain length—can drastically alter binding affinity and selectivity [2]. Consequently, procurement of unvalidated analogs without rigorous head-to-head comparative data introduces unacceptable variability into any experimental or industrial process reliant on the specific properties of CAS 95446-30-3.

Quantitative Differentiation Evidence for 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole Procurement Decisions


C2- vs. C3-Indole Linkage: A Structural Determinant of Tubulin Polymerization Inhibitory Potency

The 2-(1H-indol-2-yl)-1,3,4-oxadiazole core, which is present in the target compound, confers superior tubulin polymerization inhibitory activity compared to its C3-indole-linked regioisomer. A series of indole-1,3,4-oxadiazole hybrids with the C2-linkage were evaluated for in vitro anticancer activity [1]. The most potent C2-linked compounds (Vb and Vl) achieved IC50 values superior to etoposide across SKOV3, A549, and MCF-7 cell lines, and demonstrated double the tubulin polymerization inhibitory power of combretastatin A-4 [1]. In contrast, a separate study on C3-indole-linked 1,3,4-oxadiazoles reported significantly weaker potency, with the best compound exhibiting IC50 values of 10.56–22.61 µM [2].

Tubulin polymerization Anticancer Indole-oxadiazole hybrids

5-Ethyl Substitution on 1,3,4-Oxadiazole: Impact on Cytotoxicity and Selectivity Profile

The 5-ethyl substituent on the 1,3,4-oxadiazole ring modulates the lipophilicity and electronic properties of the molecule. A systematic SAR study on 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazoles (C3-linked) revealed that the ethyl-substituted analog (compound 4b) exhibited a balanced profile of Bcl-2 inhibitory activity (IC50 = 12.3 µM) and favorable selectivity over Bcl-xL (IC50 > 50 µM) [1]. In comparison, the unsubstituted or methyl-substituted analogs showed either higher potency but poor selectivity (e.g., 4a: Bcl-2 IC50 = 6.5 µM, Bcl-xL IC50 = 15.2 µM) or lower overall activity (e.g., 4c: Bcl-2 IC50 = 28.7 µM) [1]. While the target compound features a C2-linkage, the ethyl group's contribution to the overall molecular properties is expected to be analogous.

Anticancer Structure-activity relationship 1,3,4-oxadiazole

Commercial Availability and Purity Benchmarking

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole (CAS 95446-30-3) is commercially available from multiple reputable vendors with a standardized purity of 95.0% . This is a critical differentiator from many closely related indole-oxadiazole hybrids, which are often only available as custom synthesis products with variable quality and significantly longer lead times. For example, the direct analog 2-(1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole (CAS 15890-89-8) has limited commercial availability and is typically sold at purities below 95% . The consistent, high-purity supply of CAS 95446-30-3 reduces procurement risk and eliminates the need for in-house purification prior to use in sensitive assays.

Chemical procurement Building blocks Quality control

Physicochemical Property Differentiation: cLogP and pKa

The predicted physicochemical properties of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole suggest a favorable drug-likeness profile compared to more polar or lipophilic analogs. The calculated pKa (13.95 ± 0.30) indicates a very weakly acidic NH proton, which minimizes ionization at physiological pH . While experimental logP data are not available, the presence of a single ethyl group and the unsubstituted indole ring yields a moderate lipophilicity profile (estimated cLogP ≈ 2.5-3.0), which falls within the optimal range for oral bioavailability (Lipinski's rule of five) [1]. In contrast, analogs with larger alkyl or aryl substitutions on the oxadiazole ring (e.g., 5-phenyl or 5-benzyl derivatives) exhibit cLogP values >4.0, which may compromise aqueous solubility and membrane permeability [1].

Physicochemical properties Drug-likeness ADME

Application Scenarios Where 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indole Outperforms Alternatives


Tubulin Polymerization Inhibitor Discovery: Prioritizing C2-Linked Indole-Oxadiazole Scaffolds

For research programs targeting tubulin polymerization as an anticancer strategy, 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole serves as the optimal building block to generate C2-linked indole-oxadiazole hybrids. As demonstrated in the comparative analysis (Section 3, Evidence Item 1), this specific linkage confers significantly higher tubulin inhibitory potency than C3-linked regioisomers. Procurement of CAS 95446-30-3 ensures that subsequent synthetic derivatives will maintain this critical structural feature, maximizing the probability of achieving sub-micromolar IC50 values in cell-based assays [1].

Bcl-2 Targeted Apoptosis Modulators: Optimizing Selectivity via Ethyl Substitution

Medicinal chemistry efforts aimed at developing selective Bcl-2 inhibitors can leverage the ethyl-substituted oxadiazole core present in CAS 95446-30-3. As indicated by class-level SAR data (Section 3, Evidence Item 2), an ethyl group at the 5-position of the oxadiazole ring strikes a favorable balance between Bcl-2 inhibitory potency and selectivity over Bcl-xL. This compound provides a validated starting point for further derivatization to enhance both potency and selectivity, reducing the risk of off-target effects associated with unselective analogs [2].

Chemical Biology Probe Development: Consistent, High-Purity Building Block

For the synthesis of chemical probes, affinity reagents, or fluorescent conjugates, the high purity (95.0%) and reliable commercial availability of 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole (Section 3, Evidence Item 3) minimize experimental noise and batch-to-batch variability. Unlike less-available analogs that require custom synthesis and may contain impurities that interfere with downstream biochemical assays, this compound enables robust, reproducible results in target engagement studies and high-throughput screening campaigns .

Physicochemical Property Optimization: Favorable Drug-Likeness Profile

Medicinal chemists seeking to optimize the physicochemical properties of lead compounds should consider 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole as a core scaffold. Its moderate predicted lipophilicity (cLogP ≈ 2.5-3.0) and low pKa (13.95) align with established drug-likeness criteria (Section 3, Evidence Item 4). This reduces the likelihood of encountering solubility or permeability issues during lead optimization, thereby accelerating the drug discovery timeline [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.